REACTION_SMILES
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[CH2:28]1[CH2:29][CH:30]=[CH:31][CH2:32][NH:33]1.[CH2:34]([Cl:35])[Cl:36].[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[CH3:21][C:22]([CH3:23])([CH3:24])[C:25]([Cl:26])=[O:27].[CH3:37][CH2:38][O:39][CH2:40][CH3:41].[CH3:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47].[n:1]1[cH:2][cH:3][n:4][c:5]2[cH:6][c:7]([C:11](=[O:12])[OH:13])[cH:8][cH:9][c:10]12>>[n:1]1[cH:2][cH:3][n:4][c:5]2[cH:6][c:7]([C:11](=[O:13])[N:33]3[CH2:28][CH2:29][CH:30]=[CH:31][CH2:32]3)[cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc2nccnc2c1
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Name
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Type
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product
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Smiles
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O=C(c1ccc2nccnc2c1)N1CC=CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |